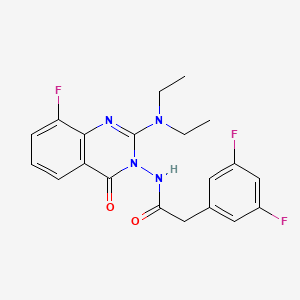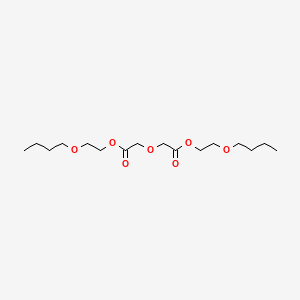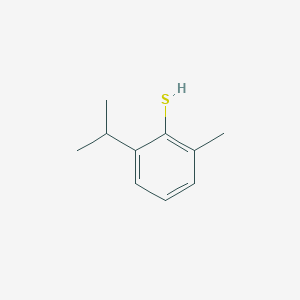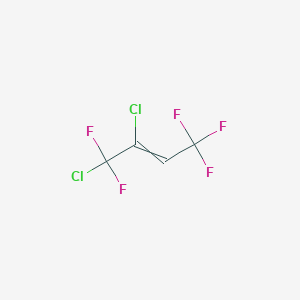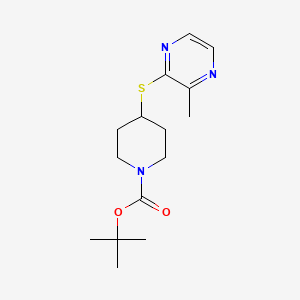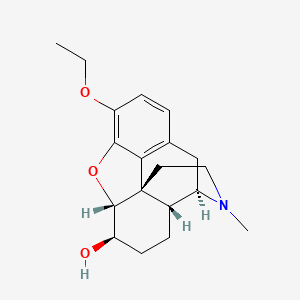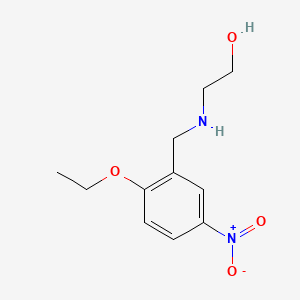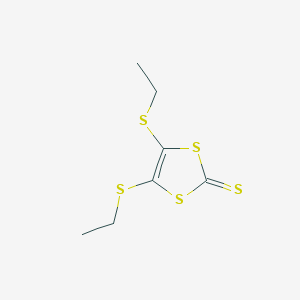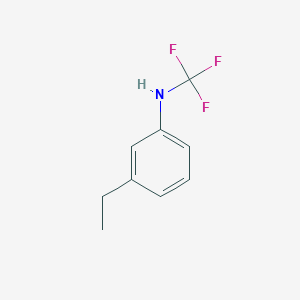
3-ethyl-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-4-nitrobenzene, followed by reduction to obtain 3-ethyl-4-aminobenzene. The trifluoromethylation of this intermediate can be carried out using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by trifluoromethylation. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or sulfonated derivatives.
Applications De Recherche Scientifique
3-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 3-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-3-(trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
- N-Ethyl-3-(trifluoromethyl)aniline hydrochloride
Uniqueness
3-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H10F3N |
|---|---|
Poids moléculaire |
189.18 g/mol |
Nom IUPAC |
3-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h3-6,13H,2H2,1H3 |
Clé InChI |
PSDHXNGMZKBXHL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




